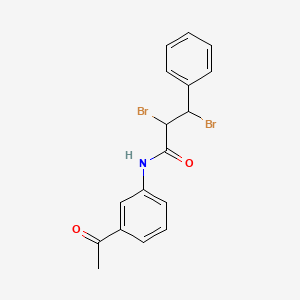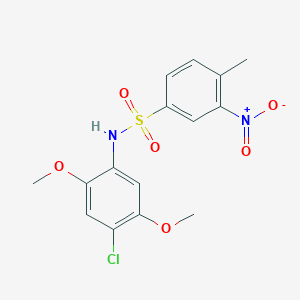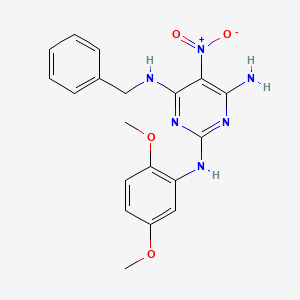![molecular formula C20H18N3O3+ B12472002 4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)
4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a 2-methylphenyl carbamoyl group and a 4-nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the 2-Methylphenyl Carbamoyl Group: This step involves the reaction of the pyridinium intermediate with 2-methylphenyl isocyanate under controlled conditions to form the carbamoyl group.
Attachment of the 4-Nitrophenylmethyl Group: The final step involves the reaction of the intermediate with 4-nitrobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium core.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinium compounds.
科学的研究の応用
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-chlorophenyl)methyl]pyridin-1-ium
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-methoxyphenyl)methyl]pyridin-1-ium
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-aminophenyl)methyl]pyridin-1-ium
Uniqueness
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H18N3O3+ |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c1-15-4-2-3-5-19(15)21-20(24)17-10-12-22(13-11-17)14-16-6-8-18(9-7-16)23(25)26/h2-13H,14H2,1H3/p+1 |
InChIキー |
SRAKMJQCXKKPGX-UHFFFAOYSA-O |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)


![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12471932.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)

![N-(3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12471954.png)
![(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid](/img/structure/B12471976.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12471983.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12471984.png)

![N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471991.png)
![6-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B12471996.png)
